molecular formula C18H26O6 B14236879 6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid CAS No. 381718-19-0

6,6'-[1,4-Phenylenebis(oxy)]dihexanoic acid

Cat. No.: B14236879
CAS No.: 381718-19-0
M. Wt: 338.4 g/mol
InChI Key: AQOODDNTAXZZFF-UHFFFAOYSA-N
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Description

6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid is an organic compound with the molecular formula C18H26O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two hexanoic acid chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid typically involves the reaction of 1,4-dihydroxybenzene with hexanoic acid derivatives under specific conditions. One common method involves the esterification of 1,4-dihydroxybenzene with hexanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanol derivatives .

Scientific Research Applications

6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 6,6’-[1,4-Phenylenebis(oxy)]dihexanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative used .

Comparison with Similar Compounds

Similar Compounds

    6,6’-[1,4-Phenylenebis(oxy)]di(1-hexanol): This compound has similar structural features but with hydroxyl groups instead of carboxylic acid groups.

    5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid:

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

CAS No.

381718-19-0

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

6-[4-(5-carboxypentoxy)phenoxy]hexanoic acid

InChI

InChI=1S/C18H26O6/c19-17(20)7-3-1-5-13-23-15-9-11-16(12-10-15)24-14-6-2-4-8-18(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22)

InChI Key

AQOODDNTAXZZFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCC(=O)O)OCCCCCC(=O)O

Origin of Product

United States

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